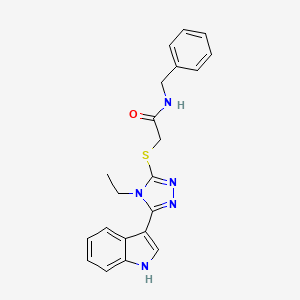

N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c1-2-26-20(17-13-22-18-11-7-6-10-16(17)18)24-25-21(26)28-14-19(27)23-12-15-8-4-3-5-9-15/h3-11,13,22H,2,12,14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHZWCYPITUNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions.

Indole Ring Introduction: The indole moiety is often introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Thioacetamide Group Addition: The final step involves the nucleophilic substitution of a thioacetamide group onto the triazole ring, often using a thiol reagent in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thioacetamide moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the triazole ring or the indole ring, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with various electrophiles under appropriate conditions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

Oxidation: Oxidized derivatives of the indole and thioacetamide groups.

Reduction: Reduced forms of the triazole and indole rings.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that are involved in key biological pathways.

Pathways Involved: The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-thioacetamides. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives

Key Research Findings and Implications

Role of Substituents in Bioactivity: Indole vs. Pyridine: The indole group in the target compound may enhance π-π stacking and hydrogen-bonding interactions compared to pyridine derivatives like VUAA1. Indole’s aromaticity and nitrogen positioning could improve binding to neuronal or enzymatic targets .

Synthetic Considerations: Compounds with allyl or ethyl groups at position 4 (e.g., VUAA1, OLC-12) are synthesized via nucleophilic substitution or cyclocondensation, with yields ranging 50–83% .

Biological Activity Trends: Agonist-to-Antagonist Switching: Minor changes in the triazole’s R<sup>2</sup> group (e.g., 2-pyridinyl in OLC-15 vs. 3-pyridinyl in VUAA1) can convert agonists into antagonists, highlighting the sensitivity of receptor interactions to substituent geometry . Enzyme Inhibition: Hydroxamic acid derivatives like SR19855 show metalloproteinase inhibition, suggesting that modifying the acetamide group (e.g., N-hydroxy) could redirect activity toward enzymatic targets .

Biological Activity

N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of indole derivatives with thiazole and benzylamine. The characterization is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been evaluated for its inhibitory effects on SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The synthesized derivatives exhibited varying degrees of inhibition, with some compounds showing IC50 values comparable to standard antiviral agents like remdesivir. For instance, certain derivatives demonstrated IC50 values ranging from 1.11 μM to 4.55 μM, indicating potent antiviral properties .

Anticancer Properties

The compound also shows promise as an anticancer agent. Research indicates that it can induce apoptosis in various cancer cell lines. For example, compounds derived from similar structures have been tested against human colon cancer (HCT 116) cells, with some exhibiting IC50 values less than that of doxorubicin, a standard chemotherapy drug . The mechanism involves interaction with key proteins involved in cell survival pathways.

Antimicrobial Activity

N-benzyl derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the molecular structure can enhance this activity. Compounds similar to N-benzyl-acetamides have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Key findings include:

- Indole Moiety : The presence of the indole ring is essential for enhancing both antiviral and anticancer activities.

- Thiazole Substituent : Modifications on the thiazole ring significantly affect the potency against various biological targets.

- Benzyl Group : The benzyl group contributes to hydrophobic interactions that may enhance binding affinity to target proteins .

Case Studies

- Antiviral Efficacy : A study reported that specific derivatives of N-benzyl-acetamides inhibited SARS-CoV-2 RdRp effectively. The lead compound showed an IC50 value of 1.11 μM, suggesting strong potential as a therapeutic agent against COVID-19 .

- Anticancer Activity : In vitro tests on HCT 116 cells revealed that certain derivatives had IC50 values lower than doxorubicin, indicating significant anticancer potential. This was attributed to their ability to induce apoptosis through mitochondrial pathways .

- Antimicrobial Testing : Compounds were assessed for their antibacterial properties using the agar diffusion method against various bacterial strains. Results indicated that modifications in functional groups led to enhanced antimicrobial activity compared to standard antibiotics like norfloxacin .

Q & A

Q. What are the optimal synthetic methodologies for N-benzyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

The synthesis involves multi-step protocols:

- Step 1 : Formation of the 1,2,4-triazole-3-thiol core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid.

- Step 2 : Alkylation of the triazole-thiol intermediate with bromoacetamide derivatives in solvents like dimethylformamide (DMF) or ethanol, catalyzed by triethylamine.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Critical parameters include pH control (neutral to slightly basic) and temperature (60–80°C for 6–12 hours) to maximize yield (typically 60–75%) .

Q. How is the structural identity of this compound confirmed experimentally?

- X-ray crystallography : SHELXL refinement (SHELX suite) resolves crystal packing and stereochemistry .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies protons (e.g., indole NH at δ 11.2 ppm) and carbons; HRMS (ESI+) confirms molecular weight.

- Elemental analysis : Matches calculated C, H, N, S percentages within 0.3% deviation .

Q. What are the stability profiles of this compound under varying conditions?

- Thermal stability : Decomposes above 200°C (DSC/TGA data).

- Hydrolytic sensitivity : Degrades in acidic (pH < 3) or basic (pH > 10) conditions; stable in neutral buffers for 48 hours at 25°C.

- Storage : Recommended at –20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can molecular docking simulations guide target identification for this compound?

- Protocol :

Generate 3D conformers (Open Babel) and optimize geometry (DFT/B3LYP/6-31G*).

Dock against targets (e.g., EGFR kinase, COX-2) using AutoDock Vina, prioritizing binding energy (ΔG < –8 kcal/mol).

Validate with enzyme inhibition assays (IC₅₀ determination) .

- Case Study : Analogous triazole-thioacetamides show affinity for bacterial DNA gyrase (ΔG = –9.2 kcal/mol), correlating with MIC values of 31.25 µg/mL against Pseudomonas aeruginosa .

Q. How to resolve contradictions in reported biological activity data across studies?

- Standardization : Use CLSI/MHRA guidelines for antimicrobial assays; ensure consistent inoculum size (1.5 × 10⁸ CFU/mL) and solvent (DMSO ≤1% v/v).

- Purity verification : HPLC (C18 column, acetonitrile/water) confirms ≥95% purity; impurities >2% skew IC₅₀ values .

- Strain variability : Test across clinically relevant strains (e.g., ATCC vs. hospital-isolated MRSA) to account for resistance mechanisms .

Q. What pharmacokinetic optimization strategies enhance bioavailability?

- Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., sulfoxide derivatives) after hepatic microsome incubation.

- Structural modifications : Introduce polar groups (e.g., morpholine) to improve solubility (logP reduction from 3.2 to 2.1) without compromising target binding.

- In vivo studies : Rat models show a serum half-life (t₁/₂) of 0.32 hours for related triazole derivatives, necessitating prodrug approaches for sustained release .

Q. How to design experiments analyzing structure-activity relationships (SAR) for this compound?

- Variable substituents : Synthesize analogs with substituted benzyl (e.g., 4-fluoro, 4-nitro) or indole groups.

- Activity assays : Compare IC₅₀ against cancer cell lines (MCF-7, A549) and antimicrobial MICs.

- Key Finding : N-Benzyl analogs exhibit 3-fold higher cytotoxicity (IC₅₀ = 12 µM) than N-aryl variants, linked to enhanced membrane permeability .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for similar triazole-thioacetamides?

- Experimental variables : Discrepancies arise from cell line viability assays (MTT vs. resazurin), incubation times (48 vs. 72 hours), and serum content (10% FBS alters drug uptake) .

- Solution : Cross-validate using orthogonal assays (e.g., apoptosis markers like Annexin V/PI) and standardized protocols (NCI-60 panel guidelines).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.